molecular formula C13H17ClFN B13580045 rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octanehydrochloride

rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octanehydrochloride

Cat. No.: B13580045
M. Wt: 241.73 g/mol
InChI Key: PXCPZAXKESHPQV-GBEYWKSCSA-N
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Description

rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octanehydrochloride: is a synthetic compound characterized by its unique bicyclic structure and the presence of a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octanehydrochloride typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic structure.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with the bicyclic core.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized for yield and purity, and the process would include steps for purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atom or the bicyclic ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure or the fluorophenyl group, using reagents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or hydroxylated derivatives, while reduction could produce de-fluorinated or reduced bicyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octanehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can be used in assays to investigate binding affinities and mechanisms of action.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various applications in material science and catalysis.

Mechanism of Action

The mechanism of action of rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octanehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the bicyclic structure provides rigidity and specificity. The compound may modulate the activity of its targets by acting as an agonist, antagonist, or inhibitor, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride
  • rac-(1R,6S)-2-Azabicyclo[4.2.0]octane

Uniqueness

Compared to similar compounds, rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octanehydrochloride stands out due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, binding affinity, and specificity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C13H17ClFN

Molecular Weight

241.73 g/mol

IUPAC Name

(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane;hydrochloride

InChI

InChI=1S/C13H16FN.ClH/c14-11-3-1-9(2-4-11)12-7-10-5-6-15-8-13(10)12;/h1-4,10,12-13,15H,5-8H2;1H/t10-,12+,13-;/m1./s1

InChI Key

PXCPZAXKESHPQV-GBEYWKSCSA-N

Isomeric SMILES

C1CNC[C@@H]2[C@H]1C[C@H]2C3=CC=C(C=C3)F.Cl

Canonical SMILES

C1CNCC2C1CC2C3=CC=C(C=C3)F.Cl

Origin of Product

United States

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